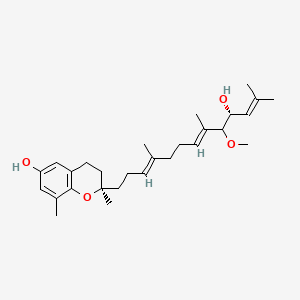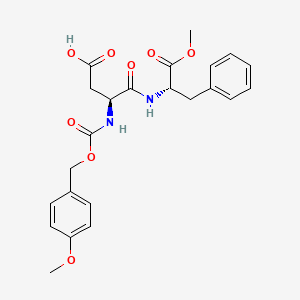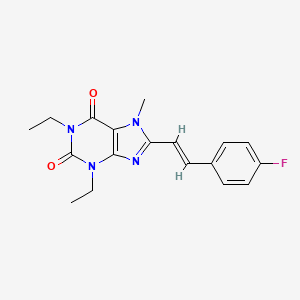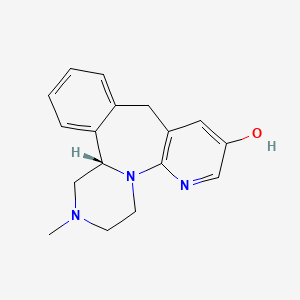
8-Hydroxymirtazapine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-8-Hydroxy mirtazapine is a derivative of mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. Mirtazapine is known for its unique pharmacological profile, which includes antagonism of central presynaptic alpha-2 adrenergic receptors, as well as serotonin 5-HT2 and 5-HT3 receptors. This compound is of interest due to its potential therapeutic applications and its distinct mechanism of action compared to other antidepressants .
Vorbereitungsmethoden
The synthesis of (+)-8-Hydroxy mirtazapine involves several steps, starting from the precursor mirtazapine. One common method includes the hydroxylation of mirtazapine using specific reagents under controlled conditions. Industrial production methods often employ solvent-free techniques, such as the phase inversion temperature technique, to prepare lipid nanocapsules containing the compound . These methods aim to enhance the bioavailability and stability of the compound for therapeutic use.
Analyse Chemischer Reaktionen
(+)-8-Hydroxy mirtazapine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacological properties of tetracyclic antidepressants.
Biology: Research has shown that it can modulate neurotransmitter levels, making it a valuable tool for studying the mechanisms of depression and anxiety.
Medicine: The compound has shown promise in treating conditions such as major depressive disorder, anxiety disorders, and insomnia.
Wirkmechanismus
The mechanism of action of (+)-8-Hydroxy mirtazapine involves antagonism of central presynaptic alpha-2 adrenergic receptors, which leads to an increase in the release of norepinephrine and serotonin. Additionally, it antagonizes serotonin 5-HT2 and 5-HT3 receptors, enhancing serotonergic transmission. This dual action is believed to contribute to its antidepressant effects. The compound also exhibits strong antihistaminergic activity, which can result in sedative effects .
Vergleich Mit ähnlichen Verbindungen
(+)-8-Hydroxy mirtazapine is unique compared to other tetracyclic antidepressants due to its specific hydroxylation, which alters its pharmacological profile. Similar compounds include mianserin and maprotiline, which also affect both serotonin and norepinephrine systems but lack the specific hydroxylation seen in (+)-8-Hydroxy mirtazapine. This hydroxylation is believed to enhance its efficacy and reduce certain side effects associated with other tetracyclic antidepressants .
Eigenschaften
CAS-Nummer |
207517-08-6 |
|---|---|
Molekularformel |
C17H19N3O |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
DAWYIZBOUQIVNX-MRXNPFEDSA-N |
Isomerische SMILES |
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Kanonische SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


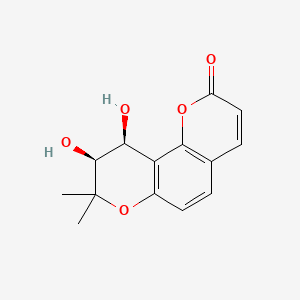
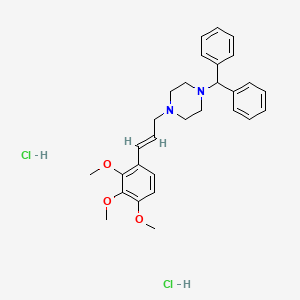

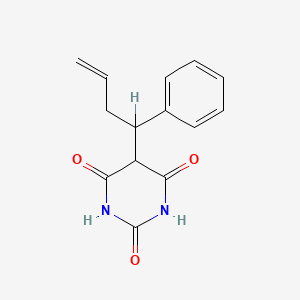
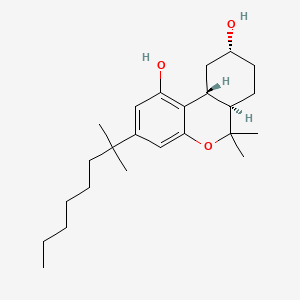

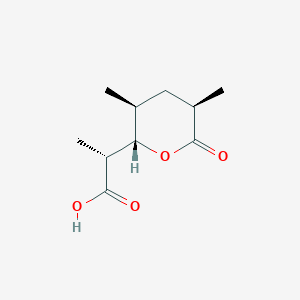
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)

